Pentyl chloroformate

Descripción general

Descripción

Pentyl chloroformate, also known as n-Pentyl Chloroformate or Amyl chloroformate, is a chemical reagent used in the synthesis of intermediates for various pharmaceuticals . It is particularly useful in the synthesis of Capecitabine, an antineoplastic agent, and Dabigatran etexilate, a direct thrombin inhibitor .

Synthesis Analysis

Chloroformates, including Pentyl chloroformate, are used as reagents in organic chemistry . They are used to convert polar compounds into less polar, more volatile derivatives, enabling relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .Molecular Structure Analysis

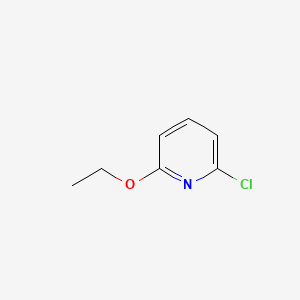

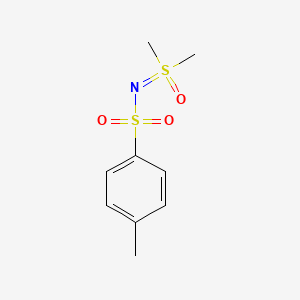

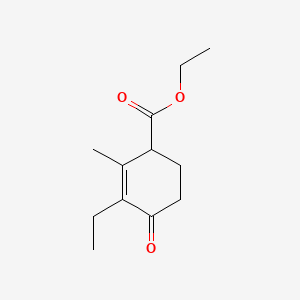

The molecular formula of Pentyl chloroformate is C6H11ClO2 . Its molecular weight is 150.60 g/mol . The InChIKey, a unique identifier for chemical substances, for Pentyl chloroformate is XHRRYUDVWPPWIP-UHFFFAOYSA-N .Chemical Reactions Analysis

Chloroformates, including Pentyl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced during the reaction .Physical And Chemical Properties Analysis

Pentyl chloroformate is a clear, colorless to slightly yellow liquid . It has a pungent odor . The boiling point is 60-62°C at 11 mm Hg , and the density is 1.032 at 20°C . The vapor pressure is 1.7 mm Hg at 25°C .Aplicaciones Científicas De Investigación

1. Derivatizing Agent for Highly Polar and Hydrophilic Analytes Pentyl chloroformate, specifically 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (ClOFPCF), has been synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes . It showed good reaction efficiency, good chromatographic and spectroscopic properties, good linearity in calibration curves, and low detection limits .

2. Identification of Drinking Water Disinfection By-Products Pentyl chloroformate has been used in the identification of highly polar ozonation drinking water disinfection by-products (DBPs) that are believed to be missed with current analytical procedures . The entire procedure from raw aqueous sample to ready-to-inject hexane solutions of the derivatives requires less than 10 min .

Derivatizing Aminoalcohols and Aminoacids

Pentyl chloroformate has shown ideal applicability for derivatizing aminoalcohols and aminoacids .

4. Determination of Highly Polar Water Disinfection Byproducts The novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent has been applied for the direct determination of highly polar water disinfection byproducts .

Study of Tumors

Certain substituted caprolactam carbonates and ethers, compound compositions containing them and their use in the study of tumors .

Synthesis of Highly Fluorinated Chloroformates

Pentyl chloroformate has been used in the synthesis of highly fluorinated chloroformates, including 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF), which have been tested as reagents for the direct water derivatization of polar and hydrophilic analytes .

Safety and Hazards

Pentyl chloroformate is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Mecanismo De Acción

Target of Action

Pentyl chloroformate is a chemical intermediate used in the synthesis of pharmaceutical and agricultural intermediates . It primarily targets the lungs, causing severe irritation .

Mode of Action

Pentyl chloroformate reacts with water and moisture in the air, liberating hydrochloric acid . This reaction is proposed to proceed via a substitution nucleophilic internal mechanism . The compound’s interaction with its targets leads to severe irritation in the lungs .

Biochemical Pathways

It is known that the compound’s slow hydrolysis in the alveoli leads to serious lung effects . The resulting changes include symptoms of toxicity that may be delayed up to 24 hours .

Pharmacokinetics

It is known that the compound is a gas/vapor heavier than air, which may accumulate in confined spaces, particularly at or below ground level . This property could impact its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Pentyl chloroformate. For instance, the compound reacts exothermically with water , and its vapors may form explosive mixtures with air . Therefore, the presence of water, moisture, and air can affect the compound’s stability and efficacy. Additionally, the compound’s vapors may travel a considerable distance to a source of ignition and flash back , indicating that the presence of heat or sparks in the environment can also influence its action.

Propiedades

IUPAC Name |

pentyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRRYUDVWPPWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

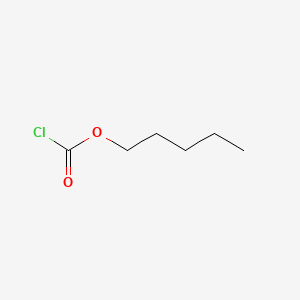

CCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060933 | |

| Record name | Carbonochloridic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbonochloridic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Pentyl chloroformate | |

CAS RN |

638-41-5 | |

| Record name | Pentyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonochloridic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9VZ2UV69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Pentyl chloroformate in current research?

A1: Pentyl chloroformate is frequently employed as a reagent in the synthesis of Capecitabine [, , , , , , , ]. Capecitabine is an antitumor agent utilized in the treatment of breast and rectal cancers [].

Q2: Can you describe the role of Pentyl Chloroformate in the synthesis of Capecitabine?

A2: Pentyl chloroformate is introduced in a later stage of the synthesis. It reacts with 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine through an amidation reaction. This step is followed by hydrolysis to yield the final product, Capecitabine [, , ].

Q3: What are the identified toxicological properties of Pentyl Chloroformate?

A3: Studies indicate that Pentyl Chloroformate exhibits moderate toxicity when ingested []. It also demonstrates significant irritant effects on the skin and the mucous membranes of the eyes []. Inhalation of Pentyl Chloroformate can cause respiratory irritation, with an irritant threshold of 7.8 mg/m3 observed in rats and 2.3 mg/m3 in humans [].

Q4: Are there any regulatory guidelines regarding the use and exposure limits of Pentyl Chloroformate?

A4: Yes, research suggests a maximum allowable concentration (MAC) of 0.5 mg/m3 in the air of working areas, classifying it as a hazard class 2 substance. The recommended safe exposure level in the atmospheric air of populated areas is 0.005 mg/m3 []. It's also noted that Pentyl Chloroformate requires special protection for the skin and eyes [].

Q5: Are there any alternative catalysts being explored for the synthesis of Capecitabine?

A5: Yes, recent research highlights the use of trifluoromethanesulfonic acid and its derivatives as alternative catalysts for the condensation reaction in Capecitabine synthesis []. This method has shown potential in simplifying the production process and reducing costs [].

Q6: What are the advantages of the improved synthetic procedures for Capecitabine?

A6: Improved procedures, including using alternative catalysts and optimizing reaction steps, aim to enhance the overall yield of Capecitabine production while minimizing environmental impact. These advancements contribute to a more efficient and cost-effective manufacturing process [, , , ].

Q7: What analytical techniques are commonly used to characterize and quantify Pentyl Chloroformate?

A7: While specific analytical methods for Pentyl Chloroformate are not detailed in the provided abstracts, techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds, including Capecitabine [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.